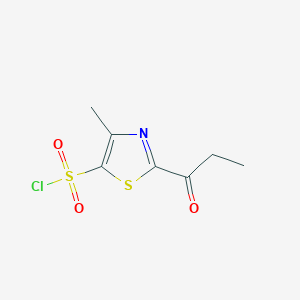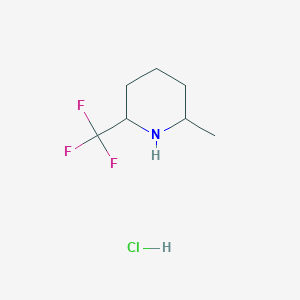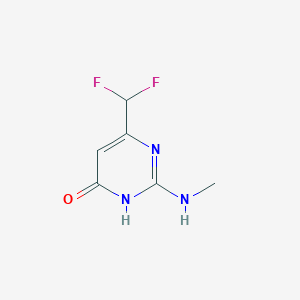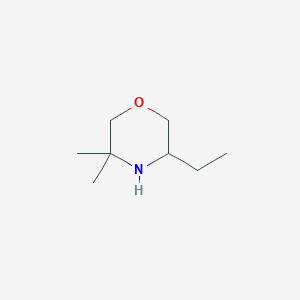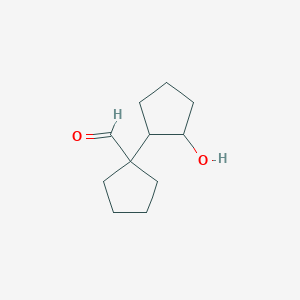
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a cyclopentane ring substituted with a hydroxy group and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable aldehyde in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Hydroxycyclopentyl)cyclopentane-1-methanol.
Substitution: 1-(2-Acetoxycyclopentyl)cyclopentane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Cyclopentanone: A simpler ketone with a similar cyclopentane ring structure.
Cyclopentanol: A cyclopentane derivative with a hydroxy group but lacking the aldehyde functionality.
Cyclopentane-1-carboxaldehyde: Similar to the title compound but without the hydroxy group.
Uniqueness: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the cyclopentane ring
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(2-hydroxycyclopentyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(6-1-2-7-11)9-4-3-5-10(9)13/h8-10,13H,1-7H2 |
Clave InChI |
WNPLSYHBNMNVNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C=O)C2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


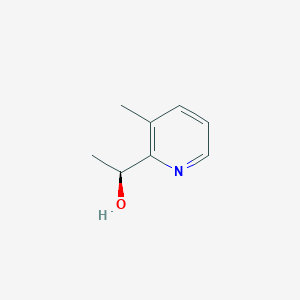
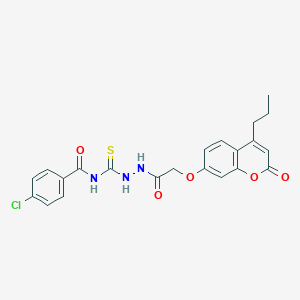

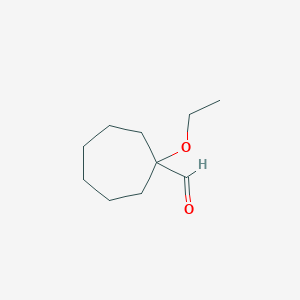
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
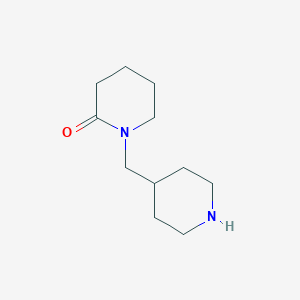
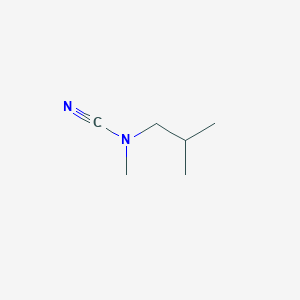
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

amine](/img/structure/B13315572.png)
